molecular formula C20H16FN3O3S B11072733 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

Cat. No.: B11072733
M. Wt: 397.4 g/mol
InChI Key: XEKBBHLTGFJQJJ-UHFFFAOYSA-N
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Description

5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including the presence of amino, fluorophenyl, hydroxyphenyl, and tetrahydrothieno groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group transformations. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Starting with a suitable halogenated precursor, nucleophilic substitution reactions can introduce the amino and hydroxyphenyl groups.

    Cyclization Reactions: The formation of the tetrahydrothieno ring system is achieved through cyclization reactions, often catalyzed by acids or bases.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and mechanical strength. Its applications extend to the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • 3-Amino-4-(4-fluorophenyl)pyrazole
  • 3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol

Uniqueness

Compared to similar compounds, 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is unique due to its tetrahydrothieno ring system and the presence of both fluorophenyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

5-amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile

InChI

InChI=1S/C20H16FN3O3S/c21-13-3-5-14(6-4-13)24-17-9-10-28(26,27)19(17)18(16(11-22)20(24)23)12-1-7-15(25)8-2-12/h1-8,18,25H,9-10,23H2

InChI Key

XEKBBHLTGFJQJJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)O)C#N)N)C4=CC=C(C=C4)F

Origin of Product

United States

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